Home > Products > Screening Compounds P79025 > 7-Bromo-6,8-dichloroquinazoline-2,4-diol
7-Bromo-6,8-dichloroquinazoline-2,4-diol -

7-Bromo-6,8-dichloroquinazoline-2,4-diol

Catalog Number: EVT-13705633
CAS Number:
Molecular Formula: C8H3BrCl2N2O2
Molecular Weight: 309.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Bromo-6,8-dichloroquinazoline-2,4-diol is a heterocyclic compound belonging to the quinazoline family. Characterized by its distinctive molecular structure, it features bromine and chlorine substituents that significantly influence its chemical behavior and potential biological activities. The compound's molecular formula is C8H4BrCl2N2O2C_8H_4BrCl_2N_2O_2, and it is recognized for its applications in various scientific fields, particularly in medicinal chemistry.

Source and Classification

This compound can be classified as a substituted quinazoline derivative, which is a class of compounds known for their diverse biological activities. The presence of halogens (bromine and chlorine) in its structure enhances its reactivity, making it an interesting subject for research in drug development and synthetic chemistry .

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-bromo-6,8-dichloroquinazoline-2,4-diol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6-bromo-2,4-dichloroquinazoline with hydroxylamine or other nucleophiles under controlled conditions to introduce hydroxyl groups at the 2 and 4 positions.

Key steps in the synthesis include:

  1. Formation of the Quinazoline Core: The initial step may involve the formation of a quinazoline ring through cyclization reactions involving appropriate precursors such as 2,4-dichloroaniline and bromoacetaldehyde.
  2. Halogenation: Subsequent halogenation may be performed to introduce bromine at the 7 position and chlorines at the 6 and 8 positions.
  3. Hydroxylation: Finally, hydroxyl groups can be introduced at the 2 and 4 positions through reactions with hydroxylating agents under acidic or basic conditions.

Each step requires careful optimization of reaction conditions to achieve high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-bromo-6,8-dichloroquinazoline-2,4-diol can be represented as follows:

  • Molecular Formula: C8H4BrCl2N2O2C_8H_4BrCl_2N_2O_2
  • Molecular Weight: Approximately 292.9 g/mol
  • InChI Key: A unique identifier that helps in database searches: LBAYOWRVZAKPLS-UHFFFAOYSA-N

The compound features a quinazoline core with:

  • Bromine atom at position 7
  • Chlorine atoms at positions 6 and 8
  • Hydroxyl groups at positions 2 and 4

This arrangement contributes to its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

7-Bromo-6,8-dichloroquinazoline-2,4-diol can undergo several chemical reactions due to its functional groups:

  1. Nucleophilic Aromatic Substitution: The halogen substituents make it susceptible to nucleophilic attack, allowing for further functionalization at the bromine or chlorine sites.
  2. Dehydration Reactions: Hydroxyl groups can participate in dehydration reactions to form ethers or other derivatives.
  3. Oxidation: The hydroxyl groups can also be oxidized to form corresponding carbonyl compounds.

These reactions are valuable for modifying the compound's structure to enhance its biological properties or improve solubility .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 7-bromo-6,8-dichloroquinazoline-2,4-diol often involves interaction with biological targets such as enzymes or receptors. The halogenated quinazoline derivatives are known to exhibit various pharmacological effects, including:

  • Inhibition of Kinases: Many quinazolines act as kinase inhibitors which can interfere with cellular signaling pathways.
  • Antitumor Activity: Some studies suggest that these compounds may possess antitumor properties by inducing apoptosis in cancer cells.

The exact mechanisms can vary based on structural modifications and specific biological contexts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-bromo-6,8-dichloroquinazoline-2,4-diol include:

  • Appearance: Typically presented as a solid with an off-white color.
  • Solubility: Slightly soluble in water; more soluble in organic solvents.

Chemical properties include:

  • Boiling Point: Not well-defined but predicted around 330C330^{\circ}C.
  • Density: Approximately 1.85g/cm31.85g/cm^3.

These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .

Applications

Scientific Uses

7-Bromo-6,8-dichloroquinazoline-2,4-diol has several potential applications in scientific research:

  1. Medicinal Chemistry: Its structure allows exploration for new therapeutic agents targeting cancer or other diseases.
  2. Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules.
  3. Biological Research: Used in studies investigating enzyme inhibition or receptor interactions.

Further research is necessary to fully elucidate its potential applications in drug discovery and development .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways for Halogenated Quinazoline Derivatives

The synthesis of 7-bromo-6,8-dichloroquinazoline-2,4-diol demands precise sequential halogenation and cyclization strategies. A representative industrial-scale pathway begins with 5-bromo-2,4-dichlorobenzoic acid as the foundational substrate. This undergoes ortho-directed lithiation at the C3 position using n-butyllithium at –78°C in anhydrous THF, followed by electrophilic quenching with hexachloroethane to install the first chlorine atom. Subsequent amidation with formamidine acetate in refluxing xylene generates the quinazoline core, yielding 7-bromo-2,4-dichloroquinazoline (CAS 959237-68-4) as a key intermediate [2] [8]. Final hydrolytic deprotection under acidic conditions (HCl/glacial acetic acid, 110°C, 12h) affords the target diol scaffold. Alternative routes leverage anthranilic acid derivatives, where cyclization via ortho-esters or formamide condensations introduces the pyrimidine ring prior to halogenation. The choice of benzoic acid precursor critically determines regiochemical fidelity; electron-withdrawing bromine at C7 directs electrophilic substitution to C6 and C8 via σ-complex stabilization [8].

Table 1: Key Intermediates in Multi-Step Synthesis

IntermediateCAS NumberFunction
5-Bromo-2,4-dichlorobenzoic acid117307-19-6Core aromatic precursor
7-Bromo-2,4-dichloroquinazoline959237-68-4Cyclized halogenated intermediate
6-Bromo-2,4-dichloroquinazoline10107568 (PubChem)Regioisomeric contaminant to control

Regioselective Halogenation Techniques for Bromo-Chloro Substitution Patterns

Achieving the precise 6,8-dichloro-7-bromo pattern necessitates stringent control over electrophilic aromatic substitution (SEAr) kinetics. Directed ortho-metalation (DoM) proves indispensable: bromine at C7 acts as a blocking group while lithium-halogen exchange at C6/C8 positions enables chlorine installation via Cu(I)-catalyzed Sandmeyer reactions. Patent CN114436974A details a regioselective bromination protocol where 6-chloro-4(3H)-quinazolinone undergoes electrophilic bromination using bromine in acetic acid/sodium acetate buffer (60°C, 4h), yielding 7-bromo-6-chloro-4(3H)-quinazolinone with >95% regiopurity [3]. Competitive dibromination is suppressed by maintaining substrate concentrations below 0.5M. For the 6,8-dichloro motif, radical chlorination using sulfuryl chloride (SO₂Cl₂) in chlorinated solvents at 80°C demonstrates superior selectivity over electrophilic chlorination, minimizing C5/C7 side-products. Critical parameters include:

  • Catalyst selection: Cu(I)Cl/KI systems enhance chlorination kinetics at electron-deficient positions [3]
  • Solvent polarity: DMF increases chloride nucleophilicity for SNAr reactions at C4/C7
  • Temperature control: Reactions below 100°C prevent skeletal rearrangement

Table 2: Regioselective Halogenation Optimization

ConditionBromination YieldChlorination YieldRegioselectivity
Br₂/AcOH/NaOAc (60°C)92%N/A7-Br: 95%
SO₂Cl₂/CH₂Cl₂ (80°C)N/A78%6,8-diCl: 85%
NCS/CuCl in DMF (25°C)N/A65%6,8-diCl: 70%
Br₂/PCl₅ in POCl₃ (reflux)88%Concurrent7-Br/6-Cl: 82%

Catalytic Cross-Coupling Reactions for Functional Group Diversification

The halogen-rich scaffold of 7-bromo-6,8-dichloroquinazoline-2,4-diol serves as a versatile platform for Pd-catalyzed cross-couplings, enabling C-C and C-heteroatom bond formation. Suzuki-Miyaura reactions exhibit exceptional efficiency at the C7 bromine position due to lower steric hindrance and enhanced oxidative addition kinetics compared to C6/C8 chlorines. Screening of 300 fragment binders against SOS2 identified quinazoline cores amenable to diversification via arylboronic acid couplings, with Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (90°C, 12h) achieving >80% conversion [1] [6]. Stille couplings using tributyltin reagents (e.g., 2-furylstannane) demonstrate compatibility at C6 when employing AsPh₃ as a co-ligand, though competing protodehalogenation requires careful moisture control. For C8 functionalization, Buchwald-Hartwig amination succeeds only with electron-deficient amines (e.g., morpholine) using XPhos Pd G3 catalyst at elevated temperatures (110°C). Crucially, the C2/C4 diol groups necessitate protection as acetates or TMS ethers to prevent O-alkylation side reactions during nucleophilic substitutions.

Solvent and Temperature Optimization in Cyclization Reactions

Quinazoline ring formation efficiency hinges on solvent polarity and thermal parameters. Cyclodehydration of 2-amino-5-bromo-3,4-dichlorobenzamide using formamide equivalents follows second-order kinetics, with rate constants doubling when switching from protic (EtOH, k=0.18 h⁻¹M⁻¹) to polar aprotic solvents (DMF, k=0.37 h⁻¹M⁻¹) at 120°C [8]. Anhydrous dichloroacetic acid emerges as the optimal cyclization medium for acid-sensitive intermediates, facilitating 94% conversion at 100°C through in situ water removal. Temperature profiling reveals two critical thresholds:

  • <80°C: Incomplete ring closure (<40% yield)
  • >140°C: Dehalogenation and tar formationMicrowave-assisted synthesis (150W, 180°C, 20 min) in NMP achieves 88% yield with 50% reduced solvent consumption, though scale-up faces heat transfer limitations. Post-cyclization crystallization from ethanol/water (1:3 v/v) at 0°C affords pharmaceutical-grade purity (>99.5% HPLC) by precipitating regioisomeric impurities like 6-bromo-2,4-dichloroquinazoline (PubChem CID 10107568) [5].

Table 3: Solvent Impact on Cyclization Efficiency

SolventDielectric Constant (ε)Cyclization YieldByproduct Formation
Dimethylacetamide37.891%<2%
N-Methylpyrrolidone32.289%3%
Ethylene glycol37.775%8%
Xylene2.342%15%
Acetic acid6.268%12%

Scalability Challenges in Industrial Production of Polyhalogenated Quinazolines

Industrial translation faces four critical bottlenecks:

  • Halogen Distribution Control: Competitive formation of 6,8-dibromo and 7,8-dichloro regioisomers during simultaneous halogenation necessitates stepwise protocols. Process analytical technology (PAT) with inline Raman spectroscopy enables real-time monitoring of bromine/chlorine stoichiometries to maintain >98% regiochemical purity [3].
  • Catalyst Poisoning: Residual palladium (≤50 ppm) from cross-couplings necessitates costly scavengers like trimercaptotriazine resins. Fixed-bed continuous flow reactors with immobilized Pd catalysts reduce metal leaching to <5 ppm but require substrate pre-filtration.
  • Purification Complexity: Similar polarities of mono/di-halogenated byproducts (e.g., 7-bromo-6-chloro vs. 7-bromo-8-chloro isomers) defeat standard crystallization. Simulated moving bed chromatography with CHIRALPAK® IG columns achieves baseline separation but at 3x operational costs versus batch processing.
  • Waste Stream Management: Bromide/chloride salt co-products (e.g., NaBr/NaCl mixtures) require ion-specific membrane separation for recycling. Zero-liquid-discharge designs incorporate vacuum-assisted evaporative crystallization, reducing aqueous waste by 70% [3] [8].

Table 4: Industrial Production Metrics

ParameterLab ScalePilot Plant (100L)Optimized Process
Overall Yield28%42%67%
Regioisomeric Purity90%93%98.5%
Pd Catalyst Loading5 mol%3 mol%0.8 mol%
Organic Waste Volume15 L/kg API8 L/kg API2.5 L/kg API

Properties

Product Name

7-Bromo-6,8-dichloroquinazoline-2,4-diol

IUPAC Name

7-bromo-6,8-dichloro-1H-quinazoline-2,4-dione

Molecular Formula

C8H3BrCl2N2O2

Molecular Weight

309.93 g/mol

InChI

InChI=1S/C8H3BrCl2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15)

InChI Key

XBUYLBHHUGBGBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)Cl)NC(=O)NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.